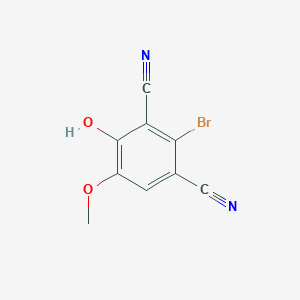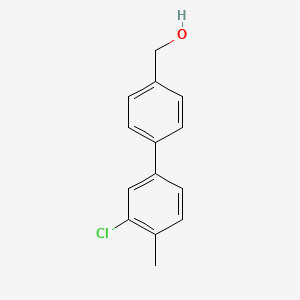
4-(3-Chloro-4-methylphenyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C14H13ClO It is a derivative of biphenyl, featuring a chloro and a methyl substituent on one of the phenyl rings, and a methanol group on the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol typically involves the following steps:
Grignard Reaction: The starting material, 3-chloro-4-methylbiphenyl, is reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.
Hydrolysis: The intermediate product is then hydrolyzed to yield (3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro substituent or to convert the alcohol group to an alkane.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are alkanes or dechlorinated biphenyl derivatives.
Substitution: The major products are biphenyl derivatives with different substituents replacing the chloro group.
Aplicaciones Científicas De Investigación
(3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of biphenyl derivatives with biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural properties. The chloro and methyl substituents may influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl-4-methanol: Lacks the chloro and methyl substituents, making it less hydrophobic.
4-Chlorobiphenyl: Lacks the methanol group, affecting its reactivity and solubility.
4-Methylbiphenyl: Lacks the chloro and methanol groups, altering its chemical behavior.
Uniqueness
(3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol is unique due to the combination of its chloro, methyl, and methanol substituents, which confer distinct chemical and physical properties
Propiedades
Número CAS |
885963-00-8 |
|---|---|
Fórmula molecular |
C14H13ClO |
Peso molecular |
232.70 g/mol |
Nombre IUPAC |
[4-(3-chloro-4-methylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H13ClO/c1-10-2-5-13(8-14(10)15)12-6-3-11(9-16)4-7-12/h2-8,16H,9H2,1H3 |
Clave InChI |
FTWGMAWSUAURET-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13007778.png)
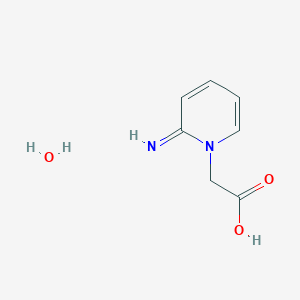
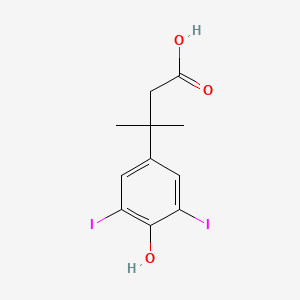
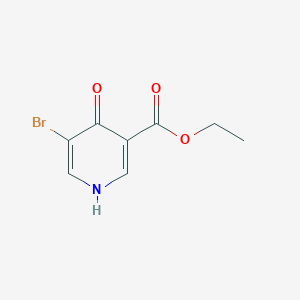

![5-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13007796.png)

![8-Chloro-5,6-dihydrobenzo[f]pyrido[2,3-b][1,4]oxazepine](/img/structure/B13007807.png)
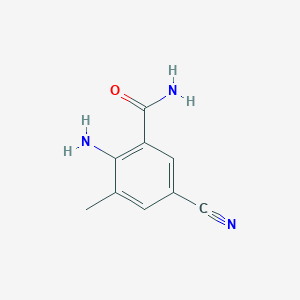
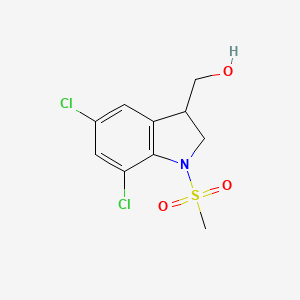
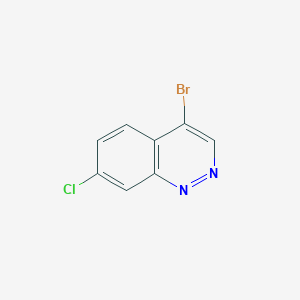
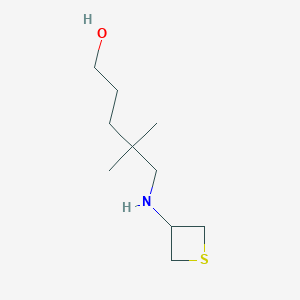
![7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13007845.png)
